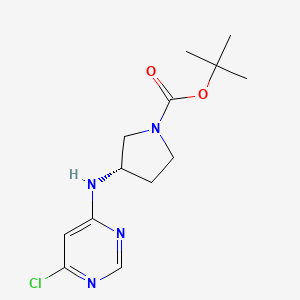![molecular formula C45H36N2 B578169 N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine CAS No. 1207176-70-2](/img/new.no-structure.jpg)
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its white to light yellow crystalline appearance and its strong fluorescence, which allows it to emit blue light with high efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine typically involves the hydrogenation reduction reaction of fluorenone and biphenylamine under suitable reaction conditions . The reaction conditions often include the use of a hydrogenation catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Applications De Recherche Scientifique
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in bioimaging and as a fluorescent marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent fluorescent properties
Mécanisme D'action
The mechanism by which N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence, making it useful in various optical applications. The molecular targets and pathways involved include its interaction with specific wavelengths of light, leading to the emission of blue light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
- N-(2-Biphenylyl)-9,9-dimethyl-9H-fluoren-2-amine
- Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-amine
Uniqueness
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine stands out due to its high fluorescence efficiency and stability under various conditions. Its ability to emit blue light with high efficiency makes it particularly valuable in the development of OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
1207176-70-2 |
|---|---|
Formule moléculaire |
C45H36N2 |
Poids moléculaire |
604.797 |
Nom IUPAC |
1-N-(9,9-dimethylfluoren-2-yl)-4-N,4-N-bis(4-phenylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C45H36N2/c1-45(2)43-16-10-9-15-41(43)42-30-23-37(31-44(42)45)46-36-21-28-40(29-22-36)47(38-24-17-34(18-25-38)32-11-5-3-6-12-32)39-26-19-35(20-27-39)33-13-7-4-8-14-33/h3-31,46H,1-2H3 |
Clé InChI |
JPLHMYQTHPENSY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)N(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C |
Synonymes |
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)





![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)







